1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC16253271
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClN2 |
|---|---|
| Molecular Weight | 144.60 g/mol |
| IUPAC Name | 1-(chloromethyl)-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C6H9ClN2/c1-5-3-6(2)9(4-7)8-5/h3H,4H2,1-2H3 |
| Standard InChI Key | KXQPDCOGUVWUPI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CCl)C |
Introduction
Chemical Identity and Structural Features
1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole (CAS 1170394-63-4) is a chlorinated pyrazole derivative with the molecular formula C₇H₁₀ClN₂. Its structure comprises a pyrazole ring substituted at the 1-position with a chloromethyl group (-CH₂Cl) and methyl groups at the 3- and 5-positions. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, confers stability and directional reactivity, while the chloromethyl group serves as a versatile handle for nucleophilic substitution reactions .
The spatial arrangement of substituents influences both electronic and steric properties. The chloromethyl group at position 1 enhances electrophilicity, enabling reactions with nucleophiles, whereas the methyl groups at positions 3 and 5 provide steric bulk, modulating reaction kinetics and regioselectivity. X-ray crystallographic data for analogous compounds reveal bond lengths and angles consistent with aromatic character, with N-N distances of approximately 1.35 Å and C-Cl bonds of 1.78 Å .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is achieved through a two-step sequence starting from 3,5-dimethyl-1H-pyrazole (I) :
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Hydroxymethylation:
Treatment of 3,5-dimethyl-1H-pyrazole with formaldehyde under basic conditions yields 1-hydroxymethyl-3,5-dimethyl-1H-pyrazole (2). This intermediate is isolated as colorless crystals (mp 105–107°C) in 85–90% yield. -
Chlorination:
Reaction of 2 with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in dichloroethane at reflux produces the hydrochloride salt of 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole (5). The reaction proceeds via nucleophilic substitution, with the hydroxyl group replaced by chlorine. The product is obtained as a hygroscopic solid in 92–95% purity after recrystallization .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | HCHO, KOH, EtOH, 0°C | 2 | 85–90 | ≥97 |
| 2 | SOCl₂, CH₂Cl₂, reflux | 5 | 90–95 | 92–95 |
Industrial Production
Industrial protocols optimize atom economy and safety by employing continuous-flow reactors. For example, the chlorination step is conducted in a plug-flow reactor with in-line quenching to minimize byproducts. Typical production scales yield 50–100 kg/batch with ≥98% conversion efficiency.
Reactivity and Functionalization
The chloromethyl group in 5 undergoes diverse nucleophilic substitutions, enabling the synthesis of functionally rich derivatives.
Nucleophilic Displacements
Reactions with O-, N-, and S-nucleophiles proceed under mild conditions:
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Alkoxylation: Treatment with sodium ethoxide in ethanol yields 1-ethoxymethyl-3,5-dimethyl-1H-pyrazole (7a) in 75% yield .
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Amination: Reaction with ammonia or primary amines produces aminomethyl derivatives, which are precursors to bioactive molecules.
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Thiolation: Sodium diethyldithiocarbamate affords 1-(N,N-diethyldithiocarbamyl)methyl-3,5-dimethyl-1H-pyrazole (3) in 80% yield .
Table 2: Representative Nucleophilic Substitutions
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| EtO⁻ | 7a (Ethoxymethyl) | 75 | EtOH, reflux, 12 h |
| S⁻ | 3 (Dithiocarbamate) | 80 | RT, 24 h |
| NH₃ | Aminomethyl derivative | 65 | NH₃/THF, 0°C, 6 h |
Lithiation and Subsequent Functionalization
The sulfur-containing derivative 6 (1-phenylthiomethyl-3,5-dimethyl-1H-pyrazole) undergoes lithiation at the methylene group using n-butyllithium. The resulting lithio species reacts with electrophiles:
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Alkylation: Reaction with methyl iodide yields 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(phenylthio)ethane (9a) in 70% yield .
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Carbonyl Addition: Treatment with benzaldehyde produces the secondary alcohol 12a (55% yield), which is desulfurized to generate alkylated pyrazoles .
Applications in Organic Synthesis and Agrochemicals
Intermediate for Bioactive Molecules
Pyrazole derivatives synthesized from 5 exhibit notable bioactivities:
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Insecticidal Agents: Analogous chloromethylpyrazoles serve as precursors to compounds with mortality rates exceeding 85% against Aphis fabae at 12.5 mg/L .
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Herbicides: Ethoxymethyl derivatives demonstrate pre-emergent herbicidal activity in soybean and corn crops.
Table 3: Bioactivity of Pyrazole Derivatives
| Derivative | Bioactivity (IC₅₀) | Target Organism | Reference |
|---|---|---|---|
| Ethoxymethyl (7a) | 12.5 mg/L | Aphis fabae | |
| Dithiocarbamate (3) | 8.2 µM | Mythimna separata |
Ligand Design in Coordination Chemistry
The pyrazole nitrogen atoms coordinate transition metals, forming complexes with applications in catalysis. For example, Cu(II) complexes of 5 catalyze C–N coupling reactions with turnover frequencies (TOF) exceeding 10³ h⁻¹.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) of 5 exhibits characteristic signals:
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δ 16.13 (1H, s, N–CH₂–Cl)
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δ 6.50 (3H, s, C₃–CH₃ and C₅–CH₃)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 173.0481 (calc. 173.0485 for C₇H₁₀ClN₂).
Future Research Directions
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Green Synthesis: Developing solvent-free chlorination using mechanochemistry.
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Bioisosteric Replacements: Replacing chlorine with trifluoromethyl groups to enhance metabolic stability.
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Polymer-Supported Reagents: Immobilizing 5 on silica for recyclable catalysis.
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